Beryl

Beschreibung

Eigenschaften

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS No. |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Beryl Crystal Structure Analysis Using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in the determination and analysis of the crystal structure of beryl (Be₃Al₂Si₆O₁₈) using single-crystal X-ray diffraction (XRD). It is intended to serve as a technical resource for researchers in mineralogy, materials science, and drug development who utilize crystallographic data for their studies.

Introduction to the Crystal Structure of this compound

This compound is a cyclosilicate mineral that crystallizes in the hexagonal system with the space group P6/mcc.[1] Its structure is characterized by stacked rings of six silicate tetrahedra (Si₆O₁₈) aligned parallel to the crystallographic c-axis. These rings are interconnected by BeO₄ tetrahedra and AlO₆ octahedra, forming a robust framework.[1] This arrangement creates distinct channels running parallel to the c-axis, which can accommodate various ions and molecules.

The ideal chemical formula of this compound is Be₃Al₂Si₆O₁₈, but its composition is often varied by substitutions. Common substitutions include Li⁺ for Be²⁺ in the tetrahedral sites and transition metals such as Fe²⁺, Fe³⁺, Cr³⁺, V³⁺, and Mn²⁺ for Al³⁺ in the octahedral sites.[1] These substitutions are responsible for the wide range of colors observed in this compound varieties, such as the green of emerald (Cr³⁺, V³⁺) and the blue of aquamarine (Fe²⁺/Fe³⁺).

The channels within the this compound structure can host alkali ions like Na⁺ and Cs⁺, as well as water molecules.[1] The type and orientation of water molecules within these channels have been a subject of detailed study, with distinctions made between Type I and Type II water, depending on the alkali content of the this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The determination of the precise crystal structure of a this compound sample is accomplished through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

Sample Preparation and Mounting

-

Crystal Selection: A suitable single crystal of this compound, typically with dimensions between 50 and 250 micrometers, is selected under a polarizing microscope to ensure it is free of significant cracks, inclusions, or twinning.[2]

-

Mounting: The selected crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to the tip of a thin glass fiber or a microloop using a minimal amount of adhesive or oil.[2] The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS) is used.[3]

-

Crystal Centering: The mounted crystal is centered in the X-ray beam to ensure uniform illumination during data collection.[4]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. This step confirms the hexagonal nature of the this compound crystal.

-

Data Collection Strategy: A strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles (e.g., ω and φ scans) to measure the intensities of a large number of unique reflections.[5]

-

Full Data Collection: The full diffraction dataset is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Data Processing and Reduction

-

Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots. This step also involves the initial determination of the unit cell parameters and the space group.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in the X-ray beam intensity and crystal volume. An absorption correction is applied to compensate for the absorption of X-rays by the crystal itself.

-

Data Reduction: The corrected data is reduced to a set of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

Structure Solution

The goal of structure solution is to obtain an initial model of the crystal structure. This is achieved by solving the "phase problem" of crystallography, as the measured diffraction intensities only provide the amplitudes of the structure factors, not their phases. For a known mineral like this compound, the initial model can often be based on existing crystallographic information files (CIFs). For novel structures, methods like Patterson or direct methods are employed.

Structure Refinement

The initial structural model is refined against the experimental diffraction data to improve its accuracy. This is typically done using a least-squares minimization process. The parameters that are refined include:

-

Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.

-

Anisotropic Displacement Parameters: These parameters describe the thermal motion of each atom.

-

Site Occupancy Factors: For sites where atomic substitution occurs (e.g., Be/Li or Al/Fe), the occupancy of each element is refined to determine its proportion.

The quality of the refinement is assessed using the R-factor (or agreement factor), which is a measure of the agreement between the calculated and observed structure factors. A low R-factor indicates a good fit of the model to the data.

Data Presentation: Crystallographic Data for this compound Varieties

The following tables summarize typical crystallographic data for different varieties of this compound, illustrating the impact of chemical substitutions on the unit cell parameters.

| This compound Variety | Ideal Formula | a (Å) | c (Å) | c/a ratio | V (ų) |

| Ideal this compound | Be₃Al₂Si₆O₁₈ | 9.215 | 9.192 | 0.9975 | 675.3 |

| Aquamarine | Be₃(Al,Fe)₂Si₆O₁₈ | 9.213 | 9.198 | 0.9984 | 675.2 |

| Emerald | Be₃(Al,Cr,V)₂Si₆O₁₈ | 9.218 | 9.190 | 0.9969 | 675.6 |

| Morganite | Be₂(Be,Li)Al₂Si₆O₁₈ | 9.212 | 9.209 | 0.9997 | 675.8 |

Table 1: Unit Cell Parameters for Different this compound Varieties.

| Atom | Wyckoff Position | x | y | z |

| Be | 12k | 0.5 | 0 | 0.25 |

| Al | 8f | 0.3333 | 0.6667 | 0.25 |

| Si | 12k | 0.25 | 0 | 0 |

| O1 | 12k | 0.306 | 0 | 0.145 |

| O2 | 12k | 0.495 | 0.154 | 0 |

Table 2: Idealized Atomic Coordinates for this compound.

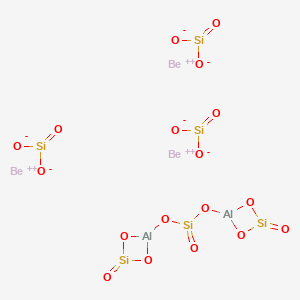

Mandatory Visualization

Experimental Workflow for this compound Crystal Structure Analysis

Caption: Workflow for this compound crystal structure analysis using single-crystal XRD.

Logical Relationship of Key Software in Crystallographic Analysis

Caption: Relationship between common software used in crystallographic analysis.

Conclusion

The analysis of this compound's crystal structure through single-crystal X-ray diffraction provides invaluable insights into its fundamental properties. The detailed structural information, including precise atomic positions, bond lengths, and angles, is crucial for understanding the effects of chemical substitutions on its physical and optical characteristics. For drug development professionals, understanding crystal structures and polymorphism is fundamental, and the methodologies described herein for a well-defined mineral system like this compound provide a solid foundation for the crystallographic analysis of more complex pharmaceutical compounds. The combination of meticulous experimental work and sophisticated software tools allows for the detailed elucidation of these intricate atomic arrangements.

References

Formation of Beryl in Granitic Pegmatites: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Beryl (Be₃Al₂Si₆O₁₈), a cyclosilicate mineral, is the primary ore of beryllium, a critical element in various industrial and technological applications. The most significant economic deposits of this compound are found within granitic pegmatites, exceptionally coarse-grained igneous rocks that represent the final, volatile-rich fractions of crystallizing granitic magmas. This technical guide provides an in-depth examination of the geological processes governing the formation of this compound in these complex systems. It details the physicochemical conditions, melt evolution, and crystallization mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of rare-element pegmatites and the exploration for beryllium resources.

Introduction

Granitic pegmatites are products of extreme fractional crystallization of a parent granitic magma.[1] This process concentrates incompatible elements—those that do not readily fit into the crystal lattices of common rock-forming minerals—into the residual melt.[1] Beryllium, along with other rare elements such as lithium, cesium, tantalum, and niobium, becomes significantly enriched in this late-stage, water- and flux-rich fluid.[1][2] The formation of this compound is a multi-stage process that can occur during the magmatic, and hydrothermal stages of pegmatite evolution.[1][3]

Physicochemical Conditions of this compound Formation

The crystallization of this compound from a pegmatitic melt is contingent upon a specific set of temperature, pressure, and compositional parameters. These conditions influence the saturation of beryllium in the melt and its subsequent precipitation as this compound.

Temperature and Pressure

Experimental studies and geological observations have constrained the temperature and pressure ranges for this compound crystallization in granitic pegmatites. This compound formation typically occurs at temperatures between 586°C and 755°C and pressures around 233–246 MPa.[4][5] Some experimental studies on this compound-bearing pegmatites have indicated crystallization conditions between 600°C and 720°C at approximately 2 kbar (200 MPa).[5][6] The solubility of this compound in granitic melts decreases with decreasing temperature, meaning that as the pegmatitic melt cools, it is more likely to become saturated in beryllium, leading to this compound crystallization.[7]

Melt Composition and Geochemistry

This compound formation is intrinsically linked to the chemical composition of the parent granitic magma and the evolving pegmatitic fluid.

-

Peraluminosity: this compound is most commonly associated with peraluminous magmas, which are granitic melts with a molar proportion of Al₂O₃ greater than the sum of CaO, Na₂O, and K₂O.[1] These magmas are often derived from the partial melting of sedimentary rocks in the upper continental crust.[1][4][5]

-

Silica and Alumina Activity: Beryllium saturation in melts is influenced by temperature and decreases with increasing alumina and silica activity.[1]

-

Role of Volatiles and Fluxes: Volatiles such as water (H₂O), fluorine (F), boron (B), and phosphorus (P) play a crucial role in the formation of granitic pegmatites and, consequently, this compound.[2] These components significantly lower the viscosity and solidus temperature of the melt, which enhances the diffusion of elements and promotes the growth of large crystals. The presence of fluxes like Li, B, F, and P can also increase the solubility of this compound in the melt.[7]

Data Presentation

The following tables summarize the quantitative data gathered from various studies on the formation of granitic pegmatite this compound.

| Parameter | Value | Reference |

| Crystallization Temperature | 586 - 755 °C | [4][5] |

| 600 - 720 °C | [5][6] | |

| ~550 °C (Secondary, hydrothermal) | ||

| ~220 - 250 °C (Secondary, hydrothermal) | ||

| Crystallization Pressure | 233 - 246 MPa (~2.3 - 2.5 kbar) | [4][5] |

| ~200 MPa (~2 kbar) | [6] |

Table 1: Temperature and Pressure Conditions for this compound Crystallization.

| Oxide | Concentration (wt.%) | Pegmatite Type/Location | Reference |

| SiO₂ | 64.88 - 81.94 | Gbayo, Nigeria (this compound-bearing pegmatite) | [1] |

| Al₂O₃ | 11.54 - 19.11 | Gbayo, Nigeria (this compound-bearing pegmatite) | [1] |

| Na₂O | avg. 4.10 | Gbayo, Nigeria (this compound-bearing pegmatite) | [1] |

| K₂O | avg. 3.58 | Gbayo, Nigeria (this compound-bearing pegmatite) | [1] |

| Na₂O | 0.24 - 0.41 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

| K₂O | 0.05 - 0.17 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

| Li₂O | 0.03 - 0.04 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

| Cs₂O | 0.01 - 0.03 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

| BeO | 10.0 - 11.9 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

| FeO | 0.28 - 1.18 | Ebrahim-Attar, Iran (this compound crystals) | [4] |

Table 2: Chemical Composition of this compound-Bearing Pegmatites and this compound Crystals.

Experimental Protocols

Detailed experimental methodologies are crucial for replicating the natural conditions of this compound formation and for the quantitative analysis of its composition.

Hydrothermal this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound crystals under hydrothermal conditions, simulating the late-stage, fluid-rich environment of pegmatite formation.

Objective: To synthesize this compound crystals from a nutrient solution under controlled temperature and pressure.

Apparatus:

-

High-pressure autoclave (reaction vessel) constructed from corrosion-resistant steel.

-

Seed crystals of natural or synthetic this compound.

-

Furnace with programmable temperature control.

-

Pressure gauge.

Reagents:

-

Nutrient oxides: Beryllium oxide (BeO), Aluminum oxide (Al₂O₃), Silicon dioxide (SiO₂).

-

Aqueous medium with a mineralizer (e.g., highly acidic chloride solution with HCl to a final pH of ≤ 0.1).

Procedure:

-

A seed crystal of this compound is placed within the sealed reaction vessel.

-

The nutrient oxides and the aqueous mineralizer solution are added to the autoclave.

-

The autoclave is sealed and placed in the furnace.

-

The temperature is raised to over 600°C and the pressure to over 2000 bars.

-

These conditions are maintained for an extended period to allow for the dissolution of the nutrient oxides and their transport to the seed crystal, where crystallization and growth occur.

-

The reaction is continued until the desired crystal growth is achieved.

-

The autoclave is then cooled, and the pressure is released.

-

The synthesized this compound crystals are removed and cleaned.

Laser Ablation Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) Analysis of this compound

This protocol describes the methodology for determining the trace element composition of this compound crystals.

Objective: To quantitatively analyze the trace element concentrations in a this compound sample.

Apparatus:

-

LA-ICP-MS system, including a laser ablation unit and an ICP-MS instrument.

-

Polished thick sections or mounts of this compound crystals.

-

Certified reference materials (e.g., NIST-610 glass).

Procedure:

-

Sample Preparation: this compound crystals are cut and polished to create a smooth, flat surface for analysis.

-

Instrument Setup: The LA-ICP-MS is calibrated using certified reference materials to ensure accuracy. The laser beam diameter is set (typically 30-100 microns).

-

Ablation: The laser beam is focused on the surface of the this compound sample, ablating a small amount of material.

-

Transport: The ablated material is transported by a carrier gas (e.g., helium or argon) into the ICP-MS.

-

Ionization and Analysis: The sample is ionized in the high-temperature plasma of the ICP-MS, and the ions are then separated by their mass-to-charge ratio and detected.

-

Data Processing: The raw data is processed to calculate the concentrations of various trace elements in the this compound sample.

Electron Probe Microanalysis (EPMA) of this compound

This protocol details the procedure for determining the major and minor element composition of this compound.

Objective: To obtain quantitative chemical data for major and minor elements in this compound.

Apparatus:

-

Electron Probe Microanalyzer (EPMA).

-

Carbon-coated, polished thin sections of this compound.

-

Standard reference materials for calibration.

Procedure:

-

Sample Preparation: A thin section of the this compound-containing rock is prepared and polished, then coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrument Setup: The EPMA is calibrated using well-characterized standard materials. Operating conditions, such as accelerating voltage (e.g., 20 kV) and beam current, are set.

-

Analysis: A focused beam of electrons is directed at a specific point on the this compound crystal. This causes the emission of X-rays with energies characteristic of the elements present.

-

Detection: The X-rays are detected and their intensities are measured by wavelength-dispersive spectrometers.

-

Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction) to yield accurate elemental concentrations.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes in the geological formation of granitic pegmatite this compound.

Caption: Formation of a Granitic Pegmatite Dike.

Caption: this compound Crystallization Pathway in Pegmatites.

Caption: Experimental Workflow for LA-ICP-MS Analysis.

Conclusion

The formation of this compound in granitic pegmatites is a complex interplay of magmatic differentiation, fractional crystallization, and the action of volatile-rich hydrothermal fluids. The unique physicochemical conditions within these late-stage magmatic systems allow for the concentration of beryllium and the growth of often large, euhedral this compound crystals. Understanding the detailed geological and geochemical processes outlined in this guide is fundamental for the successful exploration and assessment of beryllium resources. The provided experimental protocols offer standardized methodologies for the analysis of this compound, ensuring data quality and comparability across different research endeavors. The continued study of this compound-bearing pegmatites will undoubtedly yield further insights into the behavior of rare elements in crustal magmatic systems.

References

- 1. minsocam.org [minsocam.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. gia.edu [gia.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3723337A - Hydrothermal process for growing crystals having the structure of this compound in highly acid chloride medium - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of High-Purity Hydrothermal Beryl Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of high-purity hydrothermal beryl crystals (Be₃Al₂Si₆O₁₈). The hydrothermal method, which mimics the natural geological processes of crystal formation, offers a robust route to producing this compound crystals with controlled purity, a critical attribute for various advanced scientific and technological applications. This document details the experimental protocols for both alkaline and acidic synthesis routes, presents quantitative data on impurity incorporation, and illustrates the key process workflows and logical relationships governing crystal purity.

Introduction to Hydrothermal Synthesis of this compound

Hydrothermal synthesis is a method of crystal growth from aqueous solutions at high temperatures and pressures.[1] The process is typically carried out in a sealed pressure vessel called an autoclave. For this compound synthesis, a nutrient material is dissolved in a mineralizer solution in a hotter zone of the autoclave. Through convection, the saturated solution is transported to a cooler zone where seed crystals are located. The supersaturation in the cooler zone leads to the deposition of this compound onto the seed crystals, promoting controlled crystal growth.[2]

The purity of the resulting this compound crystals is paramount for many applications and is influenced by a multitude of factors, including the purity of the precursor materials, the choice of mineralizer, the pH of the solution, and the temperature and pressure conditions of the synthesis. Careful control of these parameters is essential to minimize the incorporation of undesirable impurities such as alkali metals (Na, K, Li, Cs) and transition metals (Fe, Cr, V, Mn) into the crystal lattice.[2][3]

Experimental Protocols

Two primary hydrothermal methods have been successfully employed for the synthesis of this compound crystals: the alkaline halide method and the acid chloride method.

Alkaline Halide Method

This method utilizes an alkaline solution to facilitate the dissolution and transport of the this compound components.

2.1.1. Nutrient and Seed Crystal Preparation:

-

Nutrient Material: The nutrient is a mixture of beryllium oxide (BeO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). High-purity oxides are crucial for minimizing impurities. Often, hydrous oxides like beryllium hydroxide (Be(OH)₂) and aluminum hydroxide (Al(OH)₃) are used in powder form. Optical grade quartz (SiO₂) is a preferred source of silicon.

-

Seed Crystals: High-quality, flawless natural or synthetic this compound crystals are used as seeds. They are typically cut into plates with a specific crystallographic orientation to promote growth on desired faces. The orientation of the seed crystal can influence the growth rate.

2.1.2. Autoclave Setup and Loading:

-

A high-strength, corrosion-resistant steel autoclave is used.

-

The nutrient materials are placed at the bottom of the autoclave (the hotter, dissolving zone).

-

A perforated baffle is placed above the nutrient to separate the dissolving and growth zones and to aid in establishing a stable convection cell.

-

The seed crystals are suspended in the upper part of the autoclave (the cooler, growth zone).[2]

-

The autoclave is filled to a specific percentage of its free volume (typically 60-80%) with the mineralizer solution.

2.1.3. Mineralizer Solution:

-

An aqueous solution of an alkali metal halide or an ammonium halide is used.

-

A common mineralizer system is a mixture of ammonium fluoride (NH₄F) and ammonium hydroxide (NH₄OH). For instance, a solution of 0.1 N NH₄F and 0.1 N NH₄OH can be used.

-

Potassium fluoride (KF) is another effective mineralizer.

-

The pH of the solution is alkaline.

2.1.4. Growth Conditions:

-

Temperature: The temperature in the dissolving zone is maintained higher than in the growth zone to create a temperature gradient. Typical temperatures range from 400°C to 600°C.[4]

-

Pressure: The pressure inside the autoclave is typically in the range of 10,000 to 25,000 psi.

-

Duration: The synthesis can run for several days to weeks, depending on the desired crystal size.

Acid Chloride Method

This method employs a highly acidic chloride medium for the synthesis process.[5]

2.2.1. Nutrient and Seed Crystal Preparation:

-

Nutrient Material: Similar to the alkaline method, high-purity Be(OH)₂, Al(OH)₃, and quartz are used as nutrient sources.

-

Seed Crystals: Flawless natural or synthetic this compound seed plates are required.

2.2.2. Autoclave Setup and Loading:

-

The autoclave setup is similar to the alkaline method, with the nutrient at the bottom and seed crystals suspended in the upper portion.

2.2.3. Mineralizer Solution:

-

The mineralizer is a highly acidic aqueous solution containing a high concentration of chloride ions.

-

Hydrochloric acid (HCl) is a common choice, providing both the acidic environment and the chloride ions. The concentration is typically adjusted to achieve a final pH of not greater than 0.1 after the reaction.[5]

-

It is crucial to avoid fluoride ions in this system, as they can lead to the precipitation of insoluble metal fluorides, causing inclusions and hindering crystal growth.[5]

2.2.4. Growth Conditions:

-

Temperature: The temperature is generally maintained between 550°C and 650°C.[5]

-

Pressure: Pressures typically range from 15,000 to 25,000 psi.[5]

-

Duration: Growth periods are comparable to the alkaline method.

Quantitative Data on Impurity Incorporation

The choice of synthesis parameters significantly impacts the incorporation of impurities into the this compound lattice. The following tables summarize some of the available quantitative data.

Table 1: Impurity Concentrations in Synthetic Red this compound (Hydrothermal Method)

| Impurity | Concentration (wt%) | Notes |

| MnO | 0.15 | Responsible for the red coloration.[6] |

| FeO | 0.09 | Common transition metal impurity.[6] |

| CoO | 0.23 | Can also contribute to coloration.[6] |

| Na₂O | 0.06 - 0.12 | Alkali metal impurity.[4] |

| K₂O | 0.02 - 0.04 | Alkali metal impurity.[4] |

Table 2: Influence of Mineralizer on Crystal Quality

| Mineralizer System | pH | Crystal Quality | Observations |

| NH₄F + NH₄OH | Alkaline | Good | Promotes stable growth. |

| KF | Alkaline | Good | Effective for this compound synthesis. |

| HCl | Highly Acidic (pH ≤ 0.1) | Excellent | Can produce high-quality, clear crystals. Avoidance of fluoride is critical.[5] |

| Complicated Hydrochloric Acid System | Acidic | Translucent | Can result in the incorporation of alkali metals (e.g., Na₂O+K₂O ~0.59 wt%).[7] |

Visualization of Synthesis Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflow and the logical relationships influencing the purity of hydrothermal this compound crystals.

Caption: Workflow for hydrothermal synthesis of this compound crystals.

Caption: Logical relationships affecting hydrothermal this compound purity.

Conclusion

The hydrothermal synthesis of high-purity this compound crystals is a complex process that requires precise control over numerous experimental parameters. The choice between alkaline and acidic methods depends on the specific purity requirements and the types of impurities that need to be minimized. High-purity precursors are fundamental, and the selection of an appropriate mineralizer system is critical for controlling the dissolution of nutrients and the incorporation of impurities. By carefully optimizing the temperature gradient, pressure, and solution chemistry, it is possible to produce large, high-quality this compound crystals with minimal defects and controlled impurity levels, making them suitable for a wide range of advanced applications.

References

- 1. Gemstone - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. EJM - Incorporation and substitution of ions and H2O in the structure of this compound [ejm.copernicus.org]

- 4. gia.edu [gia.edu]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of Beryl Color Varieties: An In-depth Technical Guide

Introduction

Beryl (Be₃Al₂(SiO₃)₆) is a cyclosilicate mineral renowned for its gem varieties, which exhibit a wide spectrum of colors.[1] The distinct coloration of each variety arises from the presence of trace amounts of chromophoric transition metal ions substituting for Al³⁺ in the octahedral sites or, less commonly, for other ions in the this compound structure.[2] Additionally, color can be influenced by color centers and the presence of alkali ions and water within the structural channels.[3][4] Spectroscopic techniques are indispensable for characterizing these color origins, identifying treatments, and determining the provenance of this compound gemstones. This guide provides a comprehensive overview of the spectroscopic properties of different this compound color varieties, focusing on UV-Vis-NIR, Infrared (IR), Raman, Luminescence, and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is a fundamental technique for identifying the chromophores responsible for the color of this compound. The absorption of light at specific wavelengths corresponds to electronic transitions within the d-orbitals of transition metal ions or charge transfer between ions.

Key Chromophores and Their Spectroscopic Signatures

-

Iron (Fe²⁺ and Fe³⁺): Iron is a common chromophore in this compound, responsible for the blue and yellow hues of aquamarine and heliodor, respectively. The pale blue color of aquamarine is attributed to Fe²⁺, while Fe³⁺ ions produce a golden-yellow color.[1] The presence of both Fe²⁺ and Fe³⁺ can result in a darker blue color, as seen in maxixe this compound, due to intervalence charge transfer (IVCT).[1][3]

-

Chromium (Cr³⁺) and Vanadium (V³⁺): These ions are the primary chromophores in emerald, producing its characteristic vibrant green color.

-

Manganese (Mn²⁺ and Mn³⁺): Mn²⁺ is responsible for the pink to orange-pink color of morganite, while Mn³⁺ is the chromophore in the rare red this compound (bixbite).

Data Presentation

Table 1: UV-Vis-NIR Spectroscopy of this compound Varieties

| This compound Variety | Color | Primary Chromophore(s) | Key Absorption Bands (nm) | Assignment |

| Aquamarine | Blue, Greenish-Blue | Fe²⁺, Fe³⁺ | ~427, ~454, ~820 | Fe³⁺ (spin-forbidden), Fe³⁺ (spin-forbidden), Fe²⁺ (spin-allowed) |

| Heliodor | Yellow, Golden-Yellow | Fe³⁺ | ~372, ~427 | Fe³⁺ (charge transfer), Fe³⁺ (spin-forbidden) |

| Emerald | Green | Cr³⁺, V³⁺ | ~430, ~600, ~637, ~680, ~683 | Cr³⁺/V³⁺, Cr³⁺/V³⁺, Cr³⁺, Cr³⁺, Cr³⁺ |

| Morganite | Pink, Orange-Pink | Mn²⁺ | ~325, ~480-500, ~560 | Mn²⁺, Mn²⁺, Mn²⁺ |

| Red this compound (Bixbite) | Red | Mn³⁺ | ~370, ~540 | Mn³⁺, Mn³⁺ |

| Maxixe this compound | Deep Blue | NO₃⁻ radical, Color Centers | ~585, ~625, ~655, ~695 | Color Center |

| Goshenite | Colorless | (Ideally none) | - | - |

Experimental Protocol: UV-Vis-NIR Spectroscopy

A typical experimental setup for UV-Vis-NIR spectroscopy of this compound involves the following steps:

-

Sample Preparation: The this compound sample, often a polished gemstone or a thin wafer, is cleaned to remove any surface contaminants. For anisotropic crystals like this compound, it is crucial to orient the sample with respect to the polarized light beam to obtain spectra along different crystallographic axes.

-

Instrumentation: A dual-beam spectrophotometer is commonly used.

-

Light Source: A combination of a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible and NIR regions.

-

Monochromator: To select the wavelength of light that passes through the sample.

-

Detector: A photomultiplier tube (PMT) for the UV-Vis region and a lead sulfide (PbS) or indium gallium arsenide (InGaAs) detector for the NIR region.

-

-

Data Acquisition:

-

A baseline spectrum is first recorded with no sample in the beam path to account for the instrument's response and the absorption of the ambient atmosphere.

-

The this compound sample is then placed in the sample holder, and the absorption spectrum is recorded over the desired wavelength range (typically 200-2500 nm).

-

For polarized measurements, a polarizer is placed in the beam path before the sample, and spectra are collected with the polarization direction aligned parallel and perpendicular to the c-axis of the this compound crystal.

-

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The positions, intensities, and shapes of the absorption bands are analyzed to identify the chromophores and their electronic environments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is primarily used to investigate the presence and nature of water and other volatile molecules (e.g., CO₂) within the structural channels of this compound. The vibrational modes of these molecules and the this compound lattice provide valuable information about the geological origin and potential treatments of the gemstone.

Water in this compound Channels

This compound can contain two main types of water molecules within its channels, distinguishable by their orientation and vibrational frequencies:[3][5]

-

Type I Water: The H-H direction is parallel to the c-axis.

-

Type II Water: The H-H direction is perpendicular to the c-axis and is often associated with the presence of alkali ions in the channels.[6]

Data Presentation

Table 2: Infrared (IR) Spectroscopy of this compound Varieties

| This compound Variety | Key IR Absorption Bands (cm⁻¹) | Assignment |

| General this compound | ~3698, ~3663, ~3600 | O-H stretching (Type I H₂O), O-H stretching (Type II H₂O), O-H stretching (Type II H₂O) |

| ~1635, ~1600 | H-O-H bending (Type II H₂O), H-O-H bending (Type I H₂O) | |

| ~2358 | CO₂ | |

| 800-1200 | Si-O stretching vibrations | |

| Aquamarine | 5269 | Combination band of Type II water |

| Emerald | 3000-2000 | Can indicate the presence of cedarwood oil filler |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The this compound sample is typically prepared as a thin, doubly polished wafer. For quantitative analysis, the thickness of the wafer must be accurately measured.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Source: A Globar or Nernst glower.

-

Beamsplitter: Typically KBr for the mid-IR range.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

A background spectrum is collected to account for atmospheric H₂O and CO₂.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is collected, typically in the range of 4000 to 400 cm⁻¹. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.

-

-

Data Analysis: The positions and integrated areas of the absorption bands corresponding to water and CO₂ can be used to determine their relative concentrations. Polarized IR spectroscopy can be used to determine the orientation of the water molecules within the channels.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the this compound lattice and can be used to identify inclusions within the gemstone. It is particularly useful for distinguishing between natural and synthetic beryls and for identifying fillers in treated stones.

Characteristic Raman Peaks

The Raman spectrum of this compound is characterized by a series of sharp peaks corresponding to specific vibrational modes of the Si-O, Be-O, and Al-O bonds.[7] The presence of water and CO₂ in the channels can also be detected.

Data Presentation

Table 3: Raman Spectroscopy of this compound Varieties

| This compound Variety | Key Raman Peaks (cm⁻¹) | Assignment |

| General this compound | ~322, ~396 | Al-O vibrations |

| ~524, ~1009 | Be-O vibrations | |

| ~685, ~1068 | Si-O vibrations | |

| ~3594, ~3604 | O-H stretching (Type II H₂O), O-H stretching (Type I H₂O) | |

| Emerald | Fluorescence peaks | Due to Cr³⁺, can sometimes overwhelm the Raman signal |

Experimental Protocol: Micro-Raman Spectroscopy

-

Sample Preparation: No special sample preparation is required. The gemstone can be analyzed directly.

-

Instrumentation: A micro-Raman spectrometer is typically used.[8]

-

Laser Source: Common excitation wavelengths include 532 nm (green), 633 nm (red), and 785 nm (near-infrared). The choice of laser wavelength can be critical to avoid fluorescence from the sample.[9][10]

-

Microscope: To focus the laser beam onto a small spot on the sample and collect the scattered light.

-

Spectrometer: To disperse the scattered light and a sensitive detector (e.g., a CCD camera) to record the Raman spectrum.

-

-

Data Acquisition:

-

The sample is placed on the microscope stage, and the laser is focused on the area of interest.

-

The Raman spectrum is collected over a specific spectral range. The acquisition time can vary from a few seconds to several minutes.

-

-

Data Analysis: The positions and relative intensities of the Raman peaks are compared to a reference database of known materials for identification.

Luminescence Spectroscopy

Luminescence spectroscopy involves exciting a sample with a light source (photoluminescence) or an electron beam (cathodoluminescence) and analyzing the emitted light. This technique is sensitive to the presence of certain trace elements and crystal defects and can be used to distinguish between natural and synthetic beryls and to determine their origin.

Luminescence Features

The luminescence of this compound is often related to the same transition metal ions that cause its color. For example, the red fluorescence of emerald is due to the presence of Cr³⁺.[11] Fe²⁺ can also produce a broad luminescence band around 740 nm.[11][12]

Data Presentation

Table 4: Luminescence Spectroscopy of this compound Varieties

| This compound Variety | Excitation Source | Key Emission Bands (nm) | Assignment |

| Emerald | UV light, Laser | ~680, ~683 (R-lines) | Cr³⁺ |

| General this compound | UV light, Laser | ~740 (broad band) | Fe²⁺ |

| Morganite | UV light | Weak violet fluorescence | Mn²⁺ |

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: No specific preparation is required.

-

Instrumentation:

-

Excitation Source: A laser or a broad-spectrum lamp with a monochromator to select the excitation wavelength.

-

Sample Chamber: To hold the sample and collect the emitted light.

-

Emission Monochromator: To disperse the emitted light.

-

Detector: A photomultiplier tube or a CCD camera.

-

-

Data Acquisition:

-

The sample is illuminated with the excitation source.

-

The emitted light is collected and passed through the emission monochromator.

-

The intensity of the emitted light is recorded as a function of wavelength.

-

-

Data Analysis: The emission spectrum is analyzed to identify the luminescent centers based on the positions and shapes of the emission bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species, such as transition metal ions with unpaired electrons (e.g., Fe³⁺, Cr³⁺, Mn²⁺) and color centers. It provides detailed information about the valence state, site occupancy, and local environment of these species in the this compound lattice.

EPR Signatures

Each paramagnetic center has a characteristic EPR spectrum defined by its g-factor and hyperfine splitting. For example, Fe³⁺ in octahedral sites in this compound typically shows a signal at g ≈ 2.0.[13]

Data Presentation

Table 5: Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Varieties

| Paramagnetic Center | Site Occupancy | Approximate g-factor | This compound Variety |

| Fe³⁺ | Octahedral (Al³⁺ site) | ~2.0 | Common in most beryls |

| Fe³⁺ | Tetrahedral (Si⁴⁺ or Be²⁺ site) | ~4.28 | Yellow this compound (Heliodor) |

| Cr³⁺ | Octahedral (Al³⁺ site) | ~1.97 | Emerald |

| Mn²⁺ | Octahedral (Al³⁺ site) | ~2.0 | Morganite |

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: A small, single crystal or a powdered sample of this compound is placed in a thin-walled quartz tube.

-

Instrumentation: An EPR spectrometer consisting of:

-

Microwave Source: Typically in the X-band frequency range (~9.5 GHz).

-

Magnet: To generate a strong, stable magnetic field.

-

Resonant Cavity: Where the sample is placed.

-

Detector: To measure the microwave absorption.

-

-

Data Acquisition:

-

The sample is placed in the resonant cavity, and the magnetic field is swept.

-

Microwave absorption is recorded as a function of the magnetic field.

-

-

Data Analysis: The EPR spectrum is analyzed to determine the g-factors and other parameters, which are then used to identify the paramagnetic centers and their characteristics.

Visualization of this compound Classification and Spectroscopic Relationships

The following diagrams illustrate the classification of this compound varieties based on their chromophores and the logical workflow for their spectroscopic analysis.

Caption: Classification of this compound varieties based on their primary chromophores.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The spectroscopic properties of this compound color varieties are a direct reflection of their crystal chemistry. Each spectroscopic technique provides a unique piece of the puzzle in understanding the origin of color, the presence of impurities and inclusions, and the geological history of these fascinating gemstones. The combination of UV-Vis-NIR, IR, Raman, luminescence, and EPR spectroscopy offers a powerful analytical toolkit for researchers and gemologists, enabling a comprehensive characterization of this compound and its diverse and beautiful varieties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Understanding the Different this compound Varieties - Ganoksin Jewelry Making Community [ganoksin.com]

- 3. Spectroscopy and chromaticity characterization of yellow to light-blue iron-containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gia.edu [gia.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jascoinc.com [jascoinc.com]

- 9. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species [gia.edu]

- 10. Gemstone Identification with Raman Microscopy [edinst.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. minsocam.org [minsocam.org]

trace element composition of natural beryl from various localities

An In-depth Technical Guide on the Core Trace Element Composition of Natural Beryl from Various Localities

Introduction to this compound Geochemistry

This compound (Be₃Al₂Si₆O₁₈) is a cyclosilicate mineral renowned for its gem varieties, including emerald (green), aquamarine (blue), morganite (pink), and heliodor (yellow).[1][2] It primarily forms in granitic pegmatites and evolved granites, but is also found in some metamorphic and hydrothermal environments.[3] The ideal chemical formula is rarely met in nature, as a diverse range of trace elements can be incorporated into its crystal structure. These elemental substitutions are responsible for the mineral's varied colors and serve as powerful indicators of its geological origin and the petrogenetic processes of its host rock.[4][5][6]

The this compound structure contains three primary sites for elemental substitution:

-

Octahedral 'Y' site: Nominally occupied by Aluminum (Al³⁺).

-

Tetrahedral 'T' site: Nominally occupied by Beryllium (Be²⁺).

-

Structural Channels: Large channels parallel to the c-axis that can host alkali cations and water molecules.[4][7][8]

Analytical Methodologies for Trace Element Analysis

Accurate, in-situ quantification of trace elements in this compound is crucial for geochemical studies. The most prominent methods cited in modern research are Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), which allow for high-precision analysis of solid samples with minimal preparation.[2][9][10][11]

Experimental Protocol: SIMS / LA-ICP-MS

The following represents a generalized workflow for the trace element analysis of this compound using in-situ mass spectrometry techniques.

Caption: Generalized workflow for SIMS or LA-ICP-MS analysis of this compound.

Detailed Methodological Steps:

-

Sample Preparation : this compound crystals are mounted in epoxy resin and ground to expose a cross-section. The surface is then polished to a mirror finish, typically 1-micron, to ensure a flat, even surface for analysis.[11] Samples are cleaned ultrasonically in deionized water to remove contaminants before being coated with a conductive layer of carbon or gold to prevent charge buildup during analysis.

-

Instrumentation and Analysis : A focused primary ion beam (SIMS) or a high-energy laser (LA-ICP-MS) is directed at a specific spot on the sample surface, typically 10-100 microns in diameter.[11] This process sputters secondary ions or ablates a fine aerosol of material, which is then transported by a carrier gas into the mass spectrometer.

-

Quantification and Data Processing : To convert ion counts into quantitative concentrations (parts per million, or ppm), the instrument is calibrated against a certified reference material, such as NIST SRM 610 glass, which has known trace element concentrations.[2][12] Raw data is processed to correct for isobaric interferences and instrumental drift. The final measurement error for most elements typically does not exceed 10% for concentrations above 1 ppm.[2][12]

Trace Element Data from Various Localities

The concentration of trace elements in this compound varies significantly depending on the geological environment and geographic locality. The following tables summarize representative quantitative data from published studies.

Table 1: Alkali and Alkaline Earth Elements in this compound (concentrations in ppm)

| Locality/Type | Li | Na | K | Rb | Cs | Mg | Ca |

| Afghanistan (Goshenite) | > 3,000 | - | - | - | - | - | - |

| Egypt (Emerald) | - | ~16,500 | - | ~24 | ~240 | ~14,700 | - |

| Pink this compound (Pegmatitic) | ~4,588 | ~7,862 | ~360 | ~130 | ~16,322 | Low | ~90-240 |

| Red this compound (Utah) | ~285 | ~791 | ~1,231 | ~433 | ~2,613 | Low | ~194 |

| Green this compound (Emerald) | ~188 | ~5,065 | ~100 | - | Low | High | ~240 |

Data synthesized from multiple sources.[2][9][12] Dashes (-) indicate data not reported or below detection limits.

Table 2: Transition Metals and Other Trace Elements in this compound (concentrations in ppm)

| Locality/Type | Sc | Ti | V | Cr | Mn | Fe | Ga |

| Afghanistan (Goshenite) | - | ~8-24 | - | ~13-51 | ~70-90 | - | - |

| Egypt (Emerald) | ~245 | - | ~400 | - | ~65-70 | ~2,250 | - |

| Pink this compound (Pegmatitic) | Low | Low | Low | Low | - | Low | - |

| Red this compound (Utah) | High | High | Low | ~2.8 | High | High | - |

| Green this compound (Emerald) | - | Low | ~88 | ~254 | - | High | - |

Data synthesized from multiple sources.[2][9][12] Dashes (-) indicate data not reported or below detection limits.

Crystal Chemistry and Element Substitution Mechanisms

The incorporation of trace elements into the this compound lattice is governed by ionic radius and charge balance. Specific elements show a strong preference for certain structural sites.

Caption: Key elemental substitution relationships within the this compound crystal structure.

Key Substitution Mechanisms:

-

Octahedral (Al³⁺) Substitution : This is the primary site for chromophoric (color-causing) elements. Trivalent ions like Cr³⁺ and V³⁺ can directly replace Al³⁺, resulting in the intense green of emerald.[4][13] Divalent cations such as Fe²⁺ (causing blue in aquamarine), Mg²⁺, and Mn²⁺ also substitute for Al³⁺.[2][7] This replacement creates a charge deficit that must be balanced.

-

Tetrahedral (Be²⁺) Substitution : The small Be²⁺ site is primarily substituted by Li⁺.[1][7] This is a defining feature of this compound from highly evolved, lithium-rich pegmatites. This substitution also creates a charge deficit.

-

Channel Occupancy and Charge Compensation : To maintain overall charge neutrality, the charge deficits from the substitutions above are balanced by the incorporation of large alkali cations (Na⁺, Cs⁺, K⁺, Rb⁺) into the structural channels.[1][7] The amount of Na⁺ and other alkalis is therefore strongly correlated with the concentration of divalent metals and Li⁺.

Geological Significance of Trace Element Signatures

The trace element composition of this compound is a robust tool for provenance determination and for understanding the evolution of geological systems.

-

Geochemical Fingerprinting : The unique assemblage of trace elements can distinguish beryls from different localities. For example, emeralds from schist-hosted deposits (e.g., Colombia, Zambia) can be differentiated from those related to granitic rocks based on their alkali and transition metal contents.[6] Binary plots such as Fe vs. Rb and Li vs. Fe are used to discriminate between sources.[6]

-

Indicator of Magmatic Fractionation : In pegmatitic systems, the composition of this compound changes as the parent magma evolves. An increase in rare alkali elements like Cs, Li, and Rb indicates a higher degree of magmatic differentiation.[5][12] Ratios such as Na/Li and Mg/Fe can also track the geochemical evolution of the host pegmatite.[5]

-

Genetic Classification : this compound can be broadly classified based on its chemistry. For instance, high concentrations of Cs and Li are characteristic of Li-Cs-Tantalum (LCT) type granitic pegmatites.[5][12] The total alkali content can help distinguish this compound of purely magmatic origin from that formed or altered by later hydrothermal fluids.[5]

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. mdpi.com [mdpi.com]

- 3. Abstract: GEOCHEMICAL TRENDS OF this compound TRACE ELEMENTS: EXPECTATIONS MET AND UNMET (GSA Connects 2024 Meeting in Anaheim, California) [gsa.confex.com]

- 4. EJM - Incorporation and substitution of ions and H2O in the structure of this compound [ejm.copernicus.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. msaweb.org [msaweb.org]

- 8. researchgate.net [researchgate.net]

- 9. Geochemistry of this compound varieties: comparative analysis and visualization of analytical data by principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) | Sergey G. Skublov | Journal of Mining Institute [pmi.spmi.ru]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Trace element zoning of colorless this compound from spodumene pegmatites of Pashki deposit (Nuristan province, Afghanistan) [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Lattice Structure of Beryllium Aluminum Cyclosilicate (Beryl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal lattice structure of beryllium aluminum cyclosilicate, commonly known as beryl (Be₃Al₂(SiO₃)₆). This document details the crystallographic parameters, experimental protocols for structure determination, and a visual representation of the crystal lattice, intended for a technical audience in research and development.

Core Crystal Structure

Beryllium aluminum cyclosilicate, or this compound, is a cyclosilicate mineral that crystallizes in the hexagonal system.[1][2][3] Its structure is characterized by rings of six silicate tetrahedra (Si₆O₁₈) stacked along the c-axis. These rings form channels that can accommodate various ions and molecules, influencing the mineral's color and properties. The chemical formula for this compound is Be₃Al₂(SiO₃)₆.[1] The crystal structure belongs to the space group P6/mcc.

The fundamental structure consists of a framework of beryllium (Be) and aluminum (Al) cations coordinated to oxygen atoms, which link the silicate rings. The aluminum ions are in octahedral coordination, while the beryllium ions are in tetrahedral coordination. This arrangement creates a strong and stable crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for various common and rare varieties of this compound. These variations in properties arise from the presence of different chromophoric (color-causing) ions substituting within the crystal lattice.

Table 1: Unit Cell Parameters of this compound Varieties

| Variety | Color | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | c/a Ratio | Reference |

| Emerald | Green | 9.21 | 9.19 | 0.998 | --INVALID-LINK-- |

| Aquamarine | Blue-Green | 9.218(2) | 9.197(2) | 0.998 | Artioli et al. (1993)[4] |

| Morganite | Pink | 9.208(2) | 9.197(2) | 0.999 | Artioli et al. (1993)[4] |

| Goshenite | Colorless | ~9.22 | ~9.20 | ~0.998 | General this compound Data |

| Heliodor | Yellow | ~9.21 | ~9.19 | ~0.998 | General this compound Data |

| Red this compound (Bixbite) | Red | ~9.23 | ~9.21 | ~0.998 | General this compound Data |

Table 2: Physical and Optical Properties of this compound Varieties

| Variety | Refractive Index (nω / nε) | Birefringence | Density (g/cm³) |

| Emerald | 1.564–1.595 / 1.568–1.602 | 0.004–0.007 | 2.76 (average) |

| Aquamarine | 1.564–1.595 / 1.568–1.602 | 0.004–0.007 | 2.68–2.80 |

| Morganite | 1.583–1.595 / 1.572–1.588 | 0.008–0.009 | 2.71–2.90 |

| Goshenite | 1.57 - 1.59 | 0.005 - 0.007 | 2.6 - 2.8[4] |

| Heliodor | 1.563 - 1.583 | 0.005 - 0.007 | 2.68 - 2.80[2] |

| Red this compound (Bixbite) | 1.572 - 1.580 / 1.564 - 1.570[5] | 0.008 | 2.66 - 2.70 |

Experimental Protocols

The determination of the crystal structure of this compound and its varieties is primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction (XRD)

This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and atomic positions within the crystal lattice.

Methodology:

-

Crystal Selection and Mounting:

-

A small, single crystal of this compound (typically < 0.5 mm in all dimensions) with minimal defects is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive (e.g., epoxy) at the tip of a thin glass fiber or a cryo-loop.

-

-

Data Collection:

-

The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryo-stream to reduce thermal vibrations of the atoms.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. Each scan consists of a series of frames collected for a specific exposure time.

-

-

Data Reduction and Processing:

-

The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

-

Corrections are applied for Lorentz-polarization effects, absorption, and potential crystal decay.

-

The data is scaled and merged to produce a unique set of reflection intensities.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares techniques against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors.

-

Anisotropic displacement parameters for each atom are refined to model their thermal motion.

-

The final refined structure is evaluated using crystallographic agreement factors (R-factors) and by examining the residual electron density map.

-

Single-Crystal Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating light atoms, such as hydrogen (present in water molecules within the this compound channels) and lithium (which can substitute for beryllium), and for distinguishing between elements with similar X-ray scattering factors (e.g., iron and manganese).

Methodology:

-

Crystal Selection and Mounting:

-

A larger single crystal (typically a few cubic millimeters) is required for neutron diffraction due to the lower scattering cross-section of neutrons compared to X-rays.

-

The crystal is mounted on an aluminum pin using a suitable adhesive.

-

-

Data Collection:

-

The mounted crystal is placed on a four-circle neutron diffractometer at a nuclear reactor or a spallation neutron source.

-

A monochromatic neutron beam of a specific wavelength is used.

-

The diffraction data is collected by rotating the crystal and measuring the intensity of the diffracted neutrons at various scattering angles.

-

-

Data Reduction and Refinement:

-

The data reduction and refinement process is analogous to that of X-ray diffraction, with appropriate modifications for neutron scattering factors.

-

The refinement of the nuclear scattering lengths allows for the precise determination of the positions of light atoms and the differentiation of elements with similar atomic numbers.

-

Visualizations

The following diagram illustrates the fundamental structural units and their connectivity within the beryllium aluminum cyclosilicate (this compound) crystal lattice.

Caption: Logical relationship of the core components of the this compound crystal lattice.

This guide provides a foundational understanding of the crystal lattice structure of beryllium aluminum cyclosilicate. The detailed quantitative data and experimental protocols serve as a valuable resource for researchers and scientists engaged in materials science, crystallography, and drug development, where understanding crystal structures is paramount.

References

Geochemical Blueprint for Emerald Genesis in Schistose Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the geochemical conditions requisite for the formation of emeralds within schistose host rocks. It synthesizes critical data on pressure-temperature regimes, fluid compositions, and elemental concentrations. Furthermore, it details the established experimental protocols for the analysis of these parameters and outlines a methodology for the hydrothermal synthesis of emeralds, offering a comprehensive resource for researchers in geology, materials science, and related fields.

Physicochemical Conditions for Emerald Formation

The genesis of emerald in schists is a complex process governed by a confluence of specific geological and chemical parameters. The formation typically occurs at the interface between beryllium (Be)-bearing rocks, often pegmatites or beryllium-enriched schists, and chromium (Cr) and vanadium (V)-bearing ultramafic rocks that have been metamorphosed into schists (e.g., talc-schists, biotite-schists).[1][2] This interaction is facilitated by metasomatic processes driven by hydrothermal fluids.

Pressure and Temperature Regimes

Emerald crystallization in schists occurs under a range of metamorphic conditions, generally spanning from greenschist to amphibolite facies.[3] Fluid inclusion and stable isotope studies on various deposits have constrained the pressure and temperature (P-T) conditions for emerald formation.

| Deposit Location | Temperature Range (°C) | Pressure Range (kbar) | Analytical Method | Reference |

| Habachtal, Austria | ~300 | Not specified | Fluid Inclusion Microthermometry | [4] |

| Leydsdorp, South Africa | ~300 | Not specified | Fluid Inclusion Microthermometry | [4] |

| Lened, Canada | 365 - 498 | 0.7 - 2.25 | Fluid Inclusion & Stable Isotopes | [5] |

| Khaltaro, Pakistan | 400 - 550 | < 2 | Oxygen Isotope & Mineral Assemblage | [6] |

| Halo-Shakiso, Ethiopia | 420 - 470 | 2.0 - 3.0 | Fluid Inclusion & Stable Isotopes | |

| Piteiras, Brazil | 375 - 430 | 0.2 - 0.6 | Fluid Inclusion & Oxygen Isotopes |

Fluid Composition

The transport of beryllium and its interaction with chromium and vanadium are mediated by hydrothermal fluids. Fluid inclusion studies reveal that these fluids are typically complex aqueous-carbonic solutions with variable salinity.

| Deposit Location | Fluid System | Salinity (wt.% NaCl eq.) | Other Volatiles | Reference |

| Habachtal, Austria | H₂O-CO₂ | 1 - 9 | Not specified | [4] |

| Leydsdorp, South Africa | H₂O-CO₂ | 1 - 9 | Not specified | [4] |

| Lened, Canada | H₂O-CO₂-CH₄ (±N₂±H₂S) | ~2 | CO₂, CH₄, N₂, H₂S | [5] |

| Halo-Shakiso, Ethiopia | Aqueous-Carbonic | ~3.0 | CO₂, N₂, CH₄, H₂S | |

| Swat Valley, Pakistan | H₂O-CO₂-N₂-CH₄ | Not specified | CO₂, N₂, CH₄ | |

| Piteiras, Brazil | H₂O-NaCl | Low to moderate | CO₂ ± CH₄ |

The isotopic composition of the fluids, particularly δ¹⁸O and δD values, suggests a magmatic or metamorphic origin, often with interaction with the surrounding host rocks.

Elemental Geochemistry

The formation of emerald requires the unusual juxtaposition of beryllium, a light lithophile element typically concentrated in felsic magmas, and chromium and vanadium, which are characteristic of mafic and ultramafic rocks.[2] The metasomatic alteration of Cr-bearing schists by Be-bearing fluids leads to the formation of emerald-hosting phlogopite or biotite schists, often referred to as "blackwall zones".[4]

Below is a summary of the whole-rock geochemistry of emerald-hosting phlogopite schists from the Paraná deposit in Brazil, illustrating the elemental enrichment necessary for emerald formation.

| Oxide/Element | Concentration |

| SiO₂ | 45.67 - 52.36 wt.% |

| Al₂O₃ | 11.03 - 14.58 wt.% |

| MgO | 12.90 - 14.55 wt.% |

| Fe₂O₃ | 7.51 - 10.84 wt.% |

| K₂O | 5.52 - 9.64 wt.% |

| CaO | 0.89 - 4.50 wt.% |

| Na₂O | 0.49 - 2.00 wt.% |

| P₂O₅ | 0.55 - 1.11 wt.% |

| Cr | 0.111 - 0.141 wt.% |

| Be | up to 300 ppm |

| (Data from the Paraná deposit, Brazil) |

Trace element analysis of emeralds themselves can provide fingerprints for their geographic origin and shed light on the specific geological environment of their formation.

| Element | Concentration Range (Swat Valley, Pakistan) |

| Cr | avg. 7471 ppmw |

| V | 297 - 802 ppmw |

| Fe | avg. 9265 ppmw |

| Mg | avg. 34263 ppmw |

| Sc | avg. 633 ppmw |

| Alkali metals | avg. 21040 ppmw |

| (Data from Swat Valley, Pakistan) |

Experimental Protocols

Fluid Inclusion Microthermometry

Objective: To determine the temperature of homogenization (Th) and melting (Tm) of fluid inclusions to constrain the density, salinity, and trapping temperature of the mineral-forming fluids.

Methodology:

-

Sample Preparation: Doubly polished thick sections (100-200 µm) of emerald crystals are prepared to allow for clear observation of fluid inclusions.

-

Petrographic Analysis: A detailed petrographic study is conducted to identify primary, secondary, and pseudosecondary fluid inclusions and to select suitable inclusions for analysis.

-

Instrumentation: A calibrated heating-freezing stage (e.g., Linkam THMSG600 or Chaixmeca stage) mounted on a petrographic microscope is used. The stage is calibrated using synthetic fluid inclusion standards with known phase transition temperatures.

-

Freezing Analysis:

-

The sample is cooled at a controlled rate (e.g., 10-20°C/min) to a temperature below the expected freezing point (e.g., -100 to -120°C).

-

The sample is then slowly heated at a controlled rate (e.g., 0.1-1°C/min) near the expected phase transition temperatures.

-

The temperature of the first melting (eutectic temperature, Te) is recorded to infer the salt system (e.g., H₂O-NaCl, H₂O-NaCl-CaCl₂).

-

The final melting temperature of ice (Tm_ice) is recorded to determine the salinity of the aqueous fluid, using published equations of state.

-

For carbonic inclusions, the melting temperature of CO₂ (Tm_CO₂) and the clathrate melting temperature (Tm_clathrate) are also recorded.

-

-

Heating Analysis:

-

The sample is heated at a controlled rate (e.g., 1-10°C/min).

-

The temperature at which the vapor bubble disappears (homogenization temperature, Th) is recorded. This represents the minimum trapping temperature of the fluid.

-

-

Data Interpretation: The collected microthermometric data are used in conjunction with appropriate phase diagrams and equations of state to determine the fluid's density, salinity, and composition, and to construct isochores (lines of constant density) to constrain the pressure-temperature conditions of trapping.

Stable Isotope Geochemistry (δ¹⁸O and δD)

Objective: To determine the isotopic composition of oxygen and hydrogen in emerald and associated minerals to infer the origin of the mineralizing fluids (magmatic, metamorphic, or meteoric).

Methodology:

-

Sample Preparation: High-purity mineral separates of emerald and co-genetic minerals (e.g., quartz, phlogopite) are obtained by hand-picking under a binocular microscope. The samples are cleaned to remove any impurities.

-

Oxygen Isotope Analysis (Laser Fluorination):

-

Approximately 1-2 mg of the mineral separate is loaded into a sample holder in a vacuum-sealed chamber.

-

The sample is pre-fluorinated with a reagent gas like BrF₅ or F₂ to remove any adsorbed atmospheric moisture.

-

A CO₂ laser is used to heat the sample in the presence of the fluorinating agent, liberating oxygen gas.

-

The extracted O₂ gas is purified through a series of cryogenic traps to remove any byproducts.

-

The purified O₂ is then analyzed on a dual-inlet isotope ratio mass spectrometer (IRMS). The results are reported in delta (δ) notation in per mil (‰) relative to the VSMOW (Vienna Standard Mean Ocean Water) standard.

-

-

Hydrogen Isotope Analysis (High-Temperature Conversion):

-

For hydrous minerals like phlogopite, a sample is loaded into a silver capsule and placed in a high-temperature conversion elemental analyzer (TC/EA).

-

The sample is heated to ~1450°C in a glassy carbon reactor, causing the release of hydrogen gas (H₂).

-

The H₂ gas is carried by a helium stream through a gas chromatograph to separate it from other gases.

-

The purified H₂ is then introduced into an IRMS for isotopic analysis. The results are reported in δD notation in per mil (‰) relative to the VSMOW standard.

-

-

Data Interpretation: The δ¹⁸O and δD values of the minerals and the calculated isotopic composition of the fluid in equilibrium with them are compared to known isotopic ranges for different geological reservoirs to determine the fluid source.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Objective: To determine the in-situ trace element composition of emeralds for provenance studies and to understand the geochemical environment of their formation.

Methodology:

-

Sample Preparation: Emerald samples are mounted and polished. No conductive coating is required.

-

Instrumentation: A laser ablation system (e.g., an ArF excimer laser) is coupled to an inductively coupled plasma-mass spectrometer (ICP-MS).

-

Ablation Parameters:

-

The laser is focused on a pre-selected spot on the sample surface.

-